(R)-2-Amino-2-(naphthalen-1-yl)acetic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-Amino-2-(naphthalen-1-yl)acetic acid hydrochloride is a chiral amino acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Amino-2-(naphthalen-1-yl)acetic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the commercially available naphthalene-1-carboxaldehyde.
Formation of Schiff Base: Naphthalene-1-carboxaldehyde reacts with an amine to form a Schiff base.
Reduction: The Schiff base is then reduced to yield the corresponding amine.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene ring, leading to the formation of naphthoquinone derivatives.
Reduction: Reduction reactions can occur at the amino group, converting it to a primary amine.
Substitution: The naphthalene ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions typically use reagents like nitric acid for nitration or bromine for bromination.
Major Products:
Oxidation: Naphthoquinone derivatives.
Reduction: Primary amines.
Substitution: Nitrated or halogenated naphthalene derivatives.
Chemistry:
- Used as a chiral building block in asymmetric synthesis.
- Serves as a ligand in coordination chemistry.
Biology:
- Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine:
- Explored for its potential therapeutic applications, particularly in the development of novel drugs.
Industry:
- Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of ®-2-Amino-2-(naphthalen-1-yl)acetic acid hydrochloride involves its interaction with specific molecular targets. The naphthalene ring allows for π-π stacking interactions with aromatic residues in proteins, while the amino acid moiety can form hydrogen bonds and ionic interactions. These interactions enable the compound to modulate enzyme activity or receptor binding, influencing various biochemical pathways.
Comparison with Similar Compounds
2-Amino-2-phenylacetic acid hydrochloride: Similar structure but with a phenyl ring instead of a naphthalene ring.
2-Amino-2-(2-naphthyl)acetic acid hydrochloride: Similar structure but with the naphthalene ring attached at a different position.
Uniqueness:
- The presence of the naphthalene ring in ®-2-Amino-2-(naphthalen-1-yl)acetic acid hydrochloride provides unique electronic and steric properties, making it distinct from other amino acid derivatives. This uniqueness allows for specific interactions with biological targets, enhancing its potential applications in medicinal chemistry and organic synthesis.
Properties
IUPAC Name |
(2R)-2-amino-2-naphthalen-1-ylacetic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2.ClH/c13-11(12(14)15)10-7-3-5-8-4-1-2-6-9(8)10;/h1-7,11H,13H2,(H,14,15);1H/t11-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVSANNROGBIDFD-RFVHGSKJSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2[C@H](C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.